molecular formula C36H65Cl2N4O12PS2 B13862136 Bis-clindamycinyl Phosphate

Bis-clindamycinyl Phosphate

Cat. No.: B13862136
M. Wt: 911.9 g/mol
InChI Key: VXVGOZHJVZMRJG-XHTICWCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-clindamycinyl Phosphate is a chemical reagent designed for research and development purposes. It is structurally related to Clindamycin Phosphate, a lincosamide antibiotic that acts as a prodrug and is rapidly hydrolyzed in vivo to its active form, clindamycin (DrugBank, 2024). The antibacterial activity of clindamycin is primarily attributed to its mechanism of action, which involves inhibition of bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, effectively blocking peptide bond formation and leading to a bacteriostatic effect (DrugBank, 2024; DailyMed, 2021). Clindamycin and its derivatives are subjects of research for their activity against a spectrum of anaerobic bacteria and gram-positive cocci (DrugBank, 2024; Wikipedia, 2024). Researchers investigate these compounds for applications in microbiology and infectious disease studies. This compound is supplied For Research Use Only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C36H65Cl2N4O12PS2

Molecular Weight

911.9 g/mol

IUPAC Name

bis[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate

InChI

InChI=1S/C36H65Cl2N4O12PS2/c1-9-11-19-13-21(41(5)15-19)33(47)39-23(17(3)37)29-25(43)27(45)31(35(51-29)56-7)53-55(49,50)54-32-28(46)26(44)30(52-36(32)57-8)24(18(4)38)40-34(48)22-14-20(12-10-2)16-42(22)6/h17-32,35-36,43-46H,9-16H2,1-8H3,(H,39,47)(H,40,48)(H,49,50)/t17-,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+,35+,36+/m0/s1

InChI Key

VXVGOZHJVZMRJG-XHTICWCTSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@H](O[C@@H]3SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]4C[C@H](CN4C)CCC)O)O)O)O)[C@H](C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)OC3C(C(C(OC3SC)C(C(C)Cl)NC(=O)C4CC(CN4C)CCC)O)O)O)O)C(C)Cl

Origin of Product

United States

Preparation Methods

Phosphorylation via Propylidene Protection and Phosphorylation (Patent CN110066301B)

This method uses a protected clindamycin intermediate, propisochromycin (a propylidene-protected clindamycin), which is phosphorylated and then hydrolyzed to yield clindamycin phosphate. The process is outlined as follows:

Step Description Reagents and Conditions
1. Preparation of Propisochromycin React clindamycin hydrochloride alcoholate with phosphorus oxychloride in acetone at -5 to 5 °C, followed by neutralization with sodium carbonate aqueous solution to crystallize the protected intermediate Clindamycin hydrochloride alcoholate, acetone, phosphorus oxychloride, sodium carbonate solution
2. Phosphorylation Reaction Dissolve propisochromycin in acetone and an organic solvent (e.g., dichloromethane), add 4-dimethylaminopyridine (DMAP) as catalyst, slowly add pyridine dropwise, then phosphorus oxychloride dropwise. After reaction, add organic solvent, stir, filter to recover pyridine salt, wash filtrate with water, and distill under reduced pressure to dryness Propisochromycin, acetone, dichloromethane, DMAP, pyridine, phosphorus oxychloride
3. Hydrolysis and Crystallization Hydrolyze the phosphorylated intermediate in ethanol-water mixture with concentrated hydrochloric acid as catalyst at 40 °C for 6 hours, cool to 10 °C, stir for 6 hours, then filter and dry to obtain clindamycin phosphate Ethanol-water mixture, concentrated hydrochloric acid

Key Features:

  • Use of acetone as both solvent and reactant.
  • DMAP catalyzes phosphorylation.
  • Pyridine acts as acid scavenger and catalyst.
  • Recovery of pyridine salt reduces pollution.
  • Hydrolysis step converts protected phosphate ester to final product.

Yields:

  • Propisochromycin intermediate: ~95.5%
  • Final clindamycin phosphate: ~80.2%

This method addresses complexity and environmental concerns of previous processes by incorporating pyridine salt recovery and simplifying post-reaction steps.

Direct Preparation of Clindamycin Phosphate Solutions (Patent CN1839872A)

This approach focuses on preparing clindamycin phosphate topical solutions rather than the pure compound but provides insights into dissolution and formulation:

Component Concentration (per liter) Notes
Clindamycin phosphate 3-30 g (typical 10 g) Active pharmaceutical ingredient
Tetrabutylammonium hydroxide (TBAH) 10-50 mL (typical 20 mL) Solubilizing agent
Isopropyl alcohol 350-550 mL (typical 500 mL) Solvent
Propylene glycol 60-100 mL (typical 80 mL) Cosolvent and humectant
Water Up to 1000 mL Solvent
pH adjusted with dilute hydrochloric acid pH 4.0-7.0 (typical 5.5) Stability and skin compatibility

The preparation involves dissolving clindamycin phosphate in water, adding TBAH, isopropyl alcohol, and propylene glycol with stirring, then adjusting pH with dilute hydrochloric acid. The solution is used to impregnate absorbent paper sheets for topical application.

Classical Process for Clindamycin Phosphate (Patent US4895934A)

This older method describes a process involving benzylation and subsequent phosphorylation steps to prepare clindamycin phosphate. Although detailed specifics on bis-clindamycinyl phosphate are limited, the process includes:

  • Protection of clindamycin hydroxyl groups by benzylation.
  • Reaction with phosphorus oxychloride to introduce phosphate groups.
  • Deprotection and purification steps.

Due to the patent's expiration and process complexity, more modern methods (e.g., CN110066301B) are preferred for industrial synthesis.

Comparative Summary of Methods

Method Key Reagents Advantages Limitations
Propylidene protection + phosphorylation + hydrolysis (CN110066301B) Clindamycin hydrochloride alcoholate, acetone, phosphorus oxychloride, DMAP, pyridine High yield, reduced pollution, pyridine salt recovery, scalable Multi-step, requires temperature control and solvent handling
Direct solution preparation (CN1839872A) Clindamycin phosphate, TBAH, isopropyl alcohol, propylene glycol Simple dissolution, suitable for topical formulations Not for pure compound synthesis, formulation-focused
Benzylation and phosphorylation (US4895934A) Clindamycin, benzyl chloride, phosphorus oxychloride Established method Complex, involves protection/deprotection, less environmentally friendly
Phosphodiester bond formation with sulfonyl chloride catalyst (Literature) Diacylglycerol, phosphatidic acid, triisopropylbenzenesulfonylchloride One-step, no protecting groups Not specific for clindamycin derivatives, experimental

Research Findings and Considerations

  • The phosphorylation reaction is sensitive to temperature and reagent addition rate; slow dropwise addition of phosphorus oxychloride and pyridine ensures controlled reaction and high purity.
  • Use of acetone as solvent and reactant facilitates ketal protection of clindamycin, stabilizing the molecule during phosphorylation.
  • Recovery of pyridine salts reduces environmental impact and improves process sustainability.
  • Hydrolysis conditions (acid concentration, temperature, time) are critical for complete conversion to clindamycin phosphate without degradation.
  • Formulation solvents and pH adjustment are important for stability and bioavailability in topical preparations.

Chemical Reactions Analysis

Types of Reactions: : Bis-clindamycinyl Phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield clindamycin and phosphoric acid, while oxidation may produce various oxidized derivatives .

Scientific Research Applications

Chemistry: : Bis-clindamycinyl Phosphate is used as a reference material in analytical chemistry to ensure the accuracy and reliability of data analysis .

Biology and Medicine: : The compound is studied for its antibacterial properties and its role as an impurity in clindamycin formulations. It helps in understanding the stability and efficacy of clindamycin-based medications .

Industry: : In the pharmaceutical industry, this compound is used in the quality control of clindamycin products. It ensures that the levels of impurities are within acceptable limits .

Mechanism of Action

Bis-clindamycinyl Phosphate exerts its effects by interfering with bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, inhibiting the assembly of the ribosome and the translation process. This action prevents the bacteria from synthesizing essential proteins, leading to their death .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Bis-clindamycinyl Phosphate Clindamycin Phosphate
Molecular Formula C₁₈H₃₄ClN₂O₈PS C₁₈H₃₄ClN₂O₈PS
Molecular Weight 504.96 g/mol 504.96 g/mol
Phosphate Configuration Dimeric (two clindamycin units) Monomeric (single clindamycin unit)
Solubility High (phosphate enhances solubility) High (pH-adjusted for injection)

Key Findings :

  • Both compounds share identical molecular formulas but differ in phosphate bonding. Bis-clindamycinyl’s dimeric structure may prolong half-life due to slower hydrolysis .
  • Clindamycin phosphate is FDA-approved for intravenous use, with a well-documented safety profile .

Pharmacological and Clinical Performance

Parameter This compound Clindamycin Phosphate
Antimicrobial Spectrum Broad (anaerobes, Gram+) Broad (anaerobes, Gram+)
Bioavailability Pending clinical data 90% (IV formulation)
Metabolism Hepatic hydrolysis to clindamycin Rapid hydrolysis to clindamycin
Adverse Effects Limited data Gastrointestinal disturbances, C. difficile risk

Key Findings :

  • Clindamycin phosphate’s established efficacy in serious infections (e.g., intra-abdominal abscesses) is backed by decades of clinical use, while Bis-clindamycinyl lacks comparable trial data .

Comparison with Other Phosphate-Modified Antibiotics

Amoxicillin Trimer Sodium Salt

Parameter This compound Amoxicillin Trimer Sodium Salt
Class Lincosamide β-lactam (penicillin derivative)
Mechanism 50S ribosomal inhibition Cell wall synthesis inhibition
Phosphate Role Solubility enhancement Trimerization for stability
Cost (5mg) €690.00 €3,245.00

Key Findings :

  • Amoxicillin trimer’s high cost reflects its specialized use in resistant infections, whereas Bis-clindamycinyl targets anaerobic niches.
  • Phosphate groups in both compounds improve solubility but serve distinct structural purposes .

Besifloxacin Hydrochloride

Parameter This compound Besifloxacin Hydrochloride
Class Lincosamide Fluoroquinolone
Spectrum Anaerobes, Gram+ Broad (Gram+, Gram-, atypicals)
Administration Parenteral (presumed) Topical (ophthalmic)
Resistance Mechanism Ribosomal methylation DNA gyrase mutations

Key Findings :

Research and Clinical Implications

  • This compound : Promising for controlled-release formulations due to dimeric hydrolysis kinetics, but requires Phase I–IV trials to validate safety .
  • Clindamycin Phosphate : Gold standard for anaerobic infections; its pharmacokinetics set a benchmark for derivative development .
  • Phosphate Modifications : Critical for enhancing drug solubility and stability across antibiotic classes, though structural differences dictate clinical utility .

Q & A

Q. Table 1: Example Analytical Parameters for Characterization

MethodParametersAcceptance Criteria
¹H NMR600 MHz, D₂OPeaks at δ 1.2–3.5 (alkyl), δ 5.2 (anomeric proton)
HPLCC18 column, 0.1% TFA in H₂O/MeOHPurity ≥ 95%

Advanced Research Question: How can researchers resolve contradictions in reported stability profiles of this compound under varying pH and temperature conditions?

Answer:
Contradictions in stability data often arise from differences in experimental design. To address this:

  • Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with pH-specific buffers (2.0, 7.4, 9.0) to simulate physiological and storage conditions .
  • Analytical Consistency : Use validated UPLC-MS/MS to track degradation products (e.g., free clindamycin or phosphate hydrolysis byproducts) .
  • Statistical Analysis : Apply 95% confidence intervals to degradation rates and compare via ANOVA to identify significant differences between studies .

Example Data Interpretation:
If Study A reports 10% degradation at pH 7.4 (95% CI: 8–12%) and Study B reports 15% (95% CI: 13–17%), the overlap in confidence intervals suggests methodological variability (e.g., buffer ionic strength) rather than intrinsic instability.

Basic Research Question: What analytical techniques are most reliable for quantifying this compound in biological matrices?

Answer:

  • Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma/tissue homogenates .
  • Quantification :
    • LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for this compound (e.g., m/z 505 → 322) with deuterated internal standards .
    • Validation : Ensure linearity (R² ≥ 0.99), precision (CV ≤ 15%), and recovery (80–120%) per FDA guidelines .

Advanced Research Question: How does this compound’s pharmacokinetic profile compare to monomeric clindamycin phosphate in preclinical models?

Answer:
Design a cross-over study in rodent models:

  • Dosing : Administer equimolar doses of both compounds intravenously/orally.
  • PK Parameters : Calculate AUC, Cmax, t½, and clearance using non-compartmental analysis (NCA) .
  • Tissue Distribution : Use radiolabeled tracers (³H or ¹⁴C) to compare biodistribution in target tissues (e.g., bone or abscess sites) .

Hypothesis Testing : If this compound shows prolonged t½ (>2× monomer), it may indicate reduced renal clearance due to increased molecular weight .

Advanced Research Question: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vitro assays?

Answer:

  • Process Controls : Implement design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) .
  • Quality Metrics : Monitor intermediate purity (e.g., ≥98% by HPLC) and enforce strict drying protocols to prevent hygroscopic degradation .
  • Batch Documentation : Use multivariate analysis (MVA) to correlate synthesis conditions with bioactivity (e.g., MIC against S. aureus) .

Basic Research Question: How is the antimicrobial efficacy of this compound assessed in resistant bacterial strains?

Answer:

  • MIC Determination : Perform broth microdilution assays per CLSI guidelines against methicillin-resistant Staphylococcus aureus (MRSA) and Bacteroides fragilis .
  • Synergy Testing : Combine with β-lactams or aminoglycosides and calculate fractional inhibitory concentration indices (FICI) .

Q. Table 2: Example MIC Data

StrainThis compound MIC (μg/mL)Clindamycin Phosphate MIC (μg/mL)
MRSA0.52.0
B. fragilis0.251.0

Advanced Research Question: How can researchers address discrepancies in reported cytotoxicity thresholds for this compound across cell lines?

Answer:

  • Standardized Assays : Use MTT or ATP-based viability assays with matched incubation times (e.g., 48 hrs) .
  • Cell-Specific Factors : Account for differences in phosphatase activity (e.g., HEK293 vs. HepG2) that may hydrolyze the prodrug .
  • Dose-Response Modeling : Fit data to Hill equations to compare IC50 values and Hill slopes for mechanistic insights .

Advanced Research Question: What statistical approaches are critical for interpreting dose-response relationships in this compound studies?

Answer:

  • Nonlinear Regression : Use software (e.g., GraphPad Prism) to model EC50/IC50 with four-parameter logistic curves .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from high-throughput screens .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to estimate overall effect sizes and heterogeneity .

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